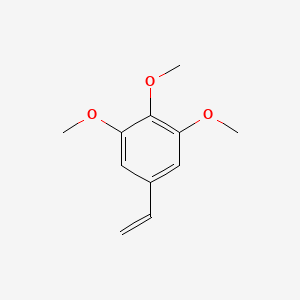
3,4,5-Trimethoxystyrene
Übersicht
Beschreibung
3,4,5-Trimethoxystyrene is a chemical compound with the linear formula C11H13NO5 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxystyrene has been reported in the literature. The reversible addition–fragmentation chain transfer polymerization of 3,4,5-trimethoxystyrene using cyanomethyl dodecyl trithiocarbonate as the chain transfer agent has been used to produce well-defined polymers .
Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxystyrene is C11H13NO5 . The average mass is 239.225 Da and the monoisotopic mass is 239.079376 Da .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
3,4,5-Trimethoxystyrene (3,4′,5-TMS) has been found to suppress lipopolysaccharide-induced inflammation in RAW 264.7 cells. It does this by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways . This suggests potential therapeutic applications for inflammatory diseases .
Anti-Diabetic Effects
3,4,5-Trimethoxystyrene has been shown to have anti-diabetic effects. It enhances the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells. It also ameliorates insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .
Activation of Insulin Signaling Pathway
3,4,5-Trimethoxystyrene activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .
Suppression of Oxidative Stress
3,4,5-Trimethoxystyrene suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1) and NAD (P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .
5. Destabilization of Microtubule Formation in Cancer Cells 3,4,5-Trimethoxystyrene has been reported to destabilize microtubule formation in cancer cells when administered at concentrations as low as 1.0 μM .
Potential Anticancer Activity
While not directly related to 3,4,5-Trimethoxystyrene, its derivative, 3,4′,5-Trimethoxy-trans-stilbene, has been synthesized and shown to have anticancer activity . This suggests that 3,4,5-Trimethoxystyrene could potentially be modified to create compounds with anticancer properties.
Wirkmechanismus
Target of Action
The primary targets of 3,4,5-Trimethoxystyrene (3,4,5-TMS) are the insulin receptor substrate (IRS)-1 and IRS-2 , which play a crucial role in the insulin signaling pathway . The compound also targets the nuclear factor erythroid 2-related factor 2 (Nrf2) , a key player in the oxidative stress response .
Mode of Action
3,4,5-TMS interacts with its targets by inhibiting the phosphorylation of IRS-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. Additionally, 3,4,5-TMS upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 . It also increases the protein levels of Nrf2, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby suppressing oxidative stress .
Biochemical Pathways
The compound affects the insulin and Nrf2 signaling pathways . By activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, it ameliorates insulin sensitivity and glucose tolerance . It also enhances the capability of glycogen synthesis and glucose consumption in insulin-resistant cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-TMS are not well-studied, it’s known that the compound does not reduce the cell viability of insulin-resistant HepG2 cells at concentrations of 0.5 and 1 μM . This suggests that the compound may have good bioavailability and low toxicity.
Result of Action
The molecular and cellular effects of 3,4,5-TMS action include the amelioration of hepatic insulin resistance both in vitro and in vivo . This is accomplished by the activation of the insulin signaling pathway and the suppression of oxidative stress .
Action Environment
The action, efficacy, and stability of 3,4,5-TMS can be influenced by various environmental factors. It’s worth noting that the compound has been shown to exhibit its effects under conditions of high glucose and dexamethasone, which induce insulin resistance .
Eigenschaften
IUPAC Name |
5-ethenyl-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJPQQGEMWGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471688 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13400-02-7 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
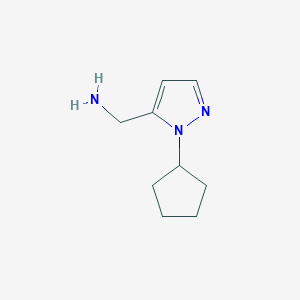
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
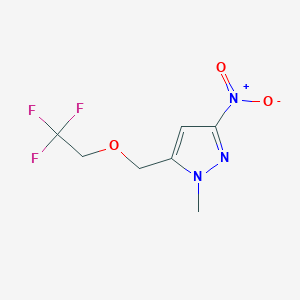
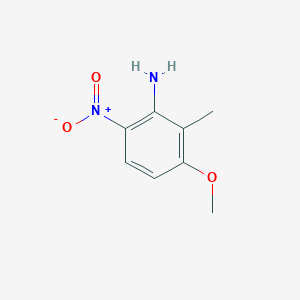
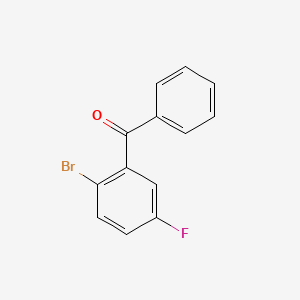
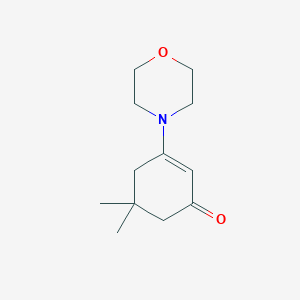
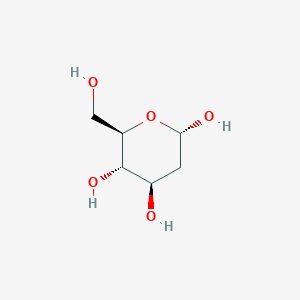
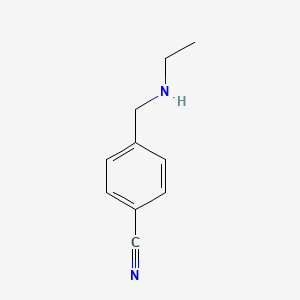
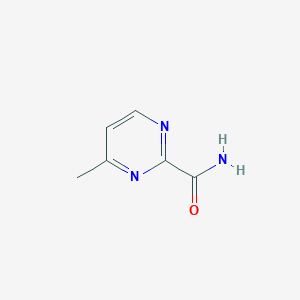
![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)
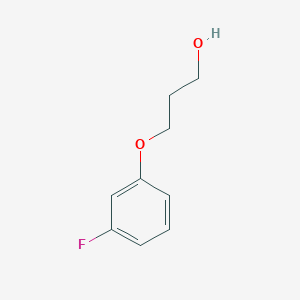
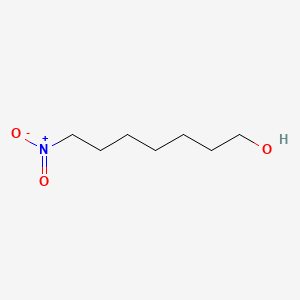
![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)